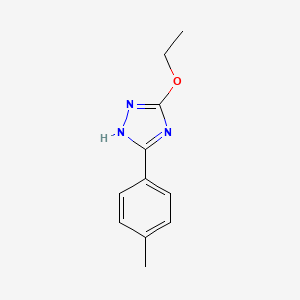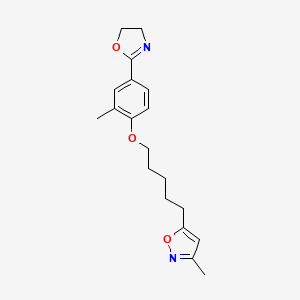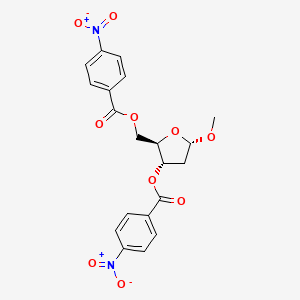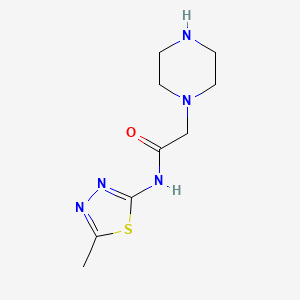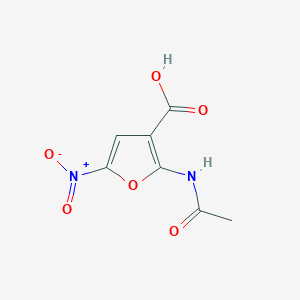![molecular formula C13H25ClO5 B12903899 2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane CAS No. 90213-14-2](/img/structure/B12903899.png)
2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of ethers It is characterized by the presence of multiple ethoxy groups and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Tetrahydro-2H-pyran and 2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethanol.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups, to form different derivatives.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler ethers or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted ethers or alcohols.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Simpler ethers or alcohols.
Aplicaciones Científicas De Investigación
2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and other organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Chloroethoxy)ethoxy)ethanol: A simpler compound with fewer ethoxy groups.
Tetrahydro-2H-pyran: The core structure without the ethoxy groups.
Bis(2-chloroethyl)ether: A related compound with two chloroethyl groups.
Uniqueness
2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran is unique due to its multiple ethoxy groups and the presence of a tetrahydropyran ring. This structure imparts specific chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
90213-14-2 |
|---|---|
Fórmula molecular |
C13H25ClO5 |
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C13H25ClO5/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13H,1-12H2 |
Clave InChI |
WIGLRKWQBQHBAM-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



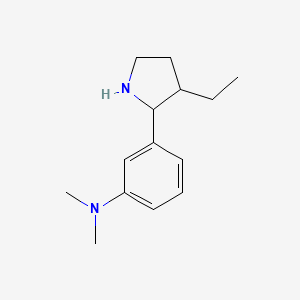
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)

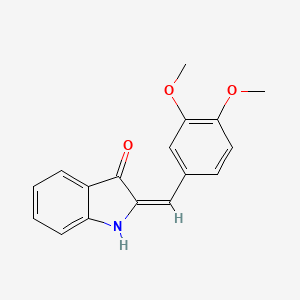
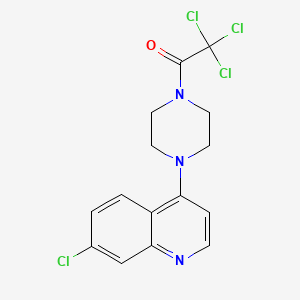
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
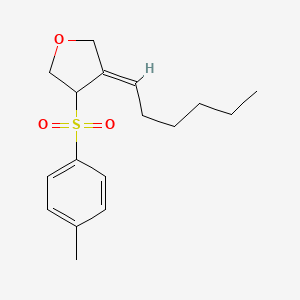
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
